18:0-22:6 DG

Description

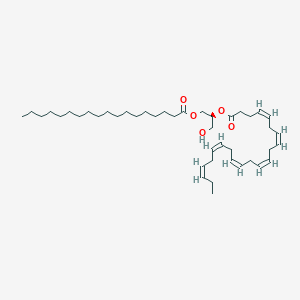

Diacylglycerol mimicks the effects of the tumor-promoting compounds phorbol esters.>DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2], also known as DAG(18:0/22:6) or diacylglycerol(18:0/22:6), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/24:1(15Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:2(13Z, 16Z)) pathway.>1-stearoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as stearoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a protein kinase C agonist and a calcium channel agonist. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid and an octadecanoic acid.

Properties

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDXVTOFXXDOGH-KXYFHQNYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-Docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule of significant interest in cellular signaling research. Comprised of a glycerol (B35011) backbone with stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6) at the sn-2 position, this molecule plays a crucial role as a second messenger in a variety of signal transduction pathways. Its unique structure allows it to modulate the activity of key signaling proteins, including Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), thereby influencing downstream cellular processes. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, complete with detailed experimental protocols and visual representations of its signaling involvement.

Structure and Physicochemical Properties

This compound is a diacylglycerol with the chemical formula C43H72O5 and a molecular weight of approximately 669.03 g/mol .[1][2] The presence of a saturated fatty acid (stearic acid) at the sn-1 position and a highly unsaturated fatty acid (DHA) at the sn-2 position is a common feature of diacylglycerols synthesized via the phosphatidic acid pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C43H72O5 | [2] |

| Molecular Weight | 669.03 g/mol | [1] |

| Melting Point | -63.5 °C | [1] |

| Boiling Point | 707.2 ± 60.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMSO (10 mM) and Chloroform. Predicted water solubility is very low (1.2e-05 g/L). | [4] |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methodologies. The choice of method depends on the desired stereospecificity, yield, and purity.

De Novo Biosynthesis

In biological systems, diacylglycerols are typically synthesized from glycerol-3-phosphate. This precursor is sequentially acylated by acyl-CoA molecules to form lysophosphatidic acid and then phosphatidic acid. The final step involves the dephosphorylation of phosphatidic acid to yield diacylglycerol. This pathway generally results in a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position.

Enzymatic Synthesis

Enzymatic synthesis offers a highly regioselective method for producing 1-stearoyl-2-docosahexaenoyl-sn-glycerol. This approach typically involves a two-step process utilizing lipases. The following protocol is adapted from the synthesis of a similar diacylglycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol.

Experimental Protocol: Two-Step Enzymatic Synthesis of this compound

Step 1: Synthesis of 1-stearoyl-sn-glycerol (B134734)

-

Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio in a solvent-free system.

-

Enzyme Addition: Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at 65°C with continuous stirring for 4 hours.

-

Monitoring: Monitor the formation of the monoacylglycerol intermediate by Thin Layer Chromatography (TLC).

-

Purification: Purify the 1-stearoyl-sn-glycerol intermediate using column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-stearoyl-2-docosahexaenoyl-sn-glycerol

-

Reaction Setup: Dissolve the purified 1-stearoyl-sn-glycerol and docosahexaenoic acid (DHA) in a 1:2 molar ratio in n-hexane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/w) of the total substrate weight.

-

Reaction Conditions: Conduct the reaction at 60°C with continuous stirring for approximately 24 hours.

-

Monitoring: Monitor the formation of the final product by TLC.

-

Purification:

-

Remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the 1-stearoyl-2-docosahexaenoyl-sn-glycerol using silica gel column chromatography.

-

Chemical Synthesis

Chemical synthesis of this compound allows for larger scale production but requires careful control of regioselectivity through the use of protecting groups.

Experimental Protocol: General Chemical Synthesis of 1,2-Diacyl-sn-glycerols

A common strategy for the chemical synthesis of specific 1,2-diacyl-sn-glycerols involves the following key steps:

-

Protection of Glycerol: Start with a suitable chiral precursor of glycerol, such as (R)-(-)-Glycidol or sn-glycerol-3-phosphate, and protect the sn-3 hydroxyl group. Common protecting groups for this purpose include benzyl (B1604629) or trityl ethers.

-

Acylation at sn-1: The free sn-1 hydroxyl group is then acylated with stearic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or an acid chloride.

-

Deprotection/Protection Swap (if necessary): Depending on the initial protecting group strategy, it may be necessary to deprotect the sn-2 hydroxyl group while keeping the sn-3 position protected, or vice versa. This often involves orthogonal protecting groups.

-

Acylation at sn-2: The free sn-2 hydroxyl group is then acylated with docosahexaenoic acid (DHA).

-

Final Deprotection: The protecting group at the sn-3 position is removed to yield the final 1-stearoyl-2-docosahexaenoyl-sn-glycerol.

Table 2: Common Protecting Groups in Diacylglycerol Synthesis

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Hydroxyl | Benzyl (Bn) | NaH, BnBr | H₂, Pd/C |

| Trityl (Tr) | TrCl, Pyridine | Mild acid (e.g., TFA) | |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | F⁻ (e.g., TBAF) |

Biological Activity and Signaling Pathways

This compound is a potent second messenger that activates several key signaling proteins.

Activation of Protein Kinase C (PKC) Isoforms

This compound has been shown to activate various conventional and novel PKC isoforms with differing potencies.

Table 3: Activation of PKC Isoforms by this compound

| PKC Isoform | Effect of this compound | Concentration |

| PKCα | Less preference at lower concentrations | 2 mmol% |

| PKCγ | Moderate preference | 2 mmol% |

| PKCδ | Preference for activation | 20 and 200 mmol% |

| PKCε | Moderate preference | 2000 mmol% |

| PKCθ | Strong preference for activation | 2 and 20 mmol% |

Data adapted from a comprehensive analysis of PKC isozyme activation by different diacylglycerol molecular species.

Modulation of the RasGRP-MAPK Signaling Pathway

This compound can bind to RasGRP, a guanine (B1146940) nucleotide exchange factor for Ras, leading to the activation of the MAP kinase (MAPK) cascade.[1][5]

Experimental Protocols for Studying Biological Activity

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a framework for assessing the activation of a specific PKC isoform by this compound.

-

Prepare Lipid Vesicles:

-

Prepare stock solutions of phosphatidylserine (B164497) (PS) and this compound in chloroform.

-

In a glass tube, mix PS with varying concentrations of this compound. Include a control with PS only.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in an appropriate buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the lipid vesicles, a specific PKC isoform, a peptide substrate (e.g., myelin basic protein fragment 4-14), and ATP (radiolabeled or with a detection system).

-

Incubate the reaction mixture at the optimal temperature for the PKC isoform.

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate. The signal intensity is proportional to the PKC activity.

-

-

Data Analysis:

-

Plot the PKC activity as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a crucial lipid second messenger with well-defined roles in cellular signaling. Its specific structure, with a saturated fatty acid at the sn-1 position and the polyunsaturated DHA at the sn-2 position, dictates its interaction with and activation of key signaling proteins like PKC and RasGRP. The ability to synthesize this molecule with high purity and stereospecificity, particularly through enzymatic methods, is essential for further elucidating its precise functions in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important signaling lipid.

References

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide on the Biological Function of 1-Stearoyl-2-Docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (this compound) is a specific molecular species of diacylglycerol (DAG), a critical second messenger in cellular signaling. Comprising a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated docosahexaenoic acid (DHA, 22:6) at the sn-2 position, its unique structure confers distinct biophysical properties and signaling specificities. Unlike generic DAGs, this compound exhibits preferential activation of specific protein kinase C (PKC) isoforms, modulates the RasGRP-MAPK pathway, and plays a significant role in inflammation and neuronal function. This document provides a comprehensive overview of the synthesis, metabolism, and multifaceted biological functions of this compound. It consolidates quantitative data on its activity, details key experimental protocols, and presents visual diagrams of its core signaling pathways to serve as a technical resource for research and therapeutic development.

Introduction to Diacylglycerol (DAG) Signaling

Diacylglycerols are hydrophobic signaling lipids that remain within the plasma membrane to transduce signals. They are classically generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes, a reaction that also produces inositol (B14025) 1,4,5-trisphosphate (IP3).[1] While IP3 diffuses into the cytosol to mobilize calcium, DAG acts as a membrane-localized platform to recruit and activate a host of effector proteins, most notably the Protein Kinase C (PKC) family.[1] The specific fatty acid composition of a DAG molecule can significantly influence its biological activity, leading to differential recruitment and activation of downstream targets.[2] this compound is a physiologically important species, particularly enriched in the brain and implicated in a variety of cellular processes.[3][4]

Biosynthesis and Metabolism of this compound

The synthesis of DAG begins with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid (PA). PA is then dephosphorylated by PA phosphatases to yield DAG. Due to the nature of this pathway, DAGs typically contain a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position.

The primary metabolic fate of signaling DAG is its phosphorylation by diacylglycerol kinases (DGKs), which converts DAG back into PA, thereby attenuating DAG-mediated signals while generating another potent lipid messenger, PA.[5][6] Notably, the DGKδ isoform selectively phosphorylates this compound to generate 18:0-22:6-PA, a key step in the regulation of the serotonin (B10506) transporter.[7]

Core Biological Functions and Signaling Pathways

Differential Activation of Protein Kinase C (PKC) Isoforms

A primary function of this compound is the activation of conventional (cPKC) and novel (nPKC) PKC isoforms.[8] However, comprehensive analysis reveals a distinct preference for certain isoforms. This compound is a particularly potent activator of nPKCs δ, ε, and θ, and the cPKC isoform γ, especially at lower, more physiological concentrations.[8][9] In contrast, it is less effective at activating PKCα at low concentrations compared to other DG species.[8][9] This differential activation suggests that the generation of specific DG species like this compound can translate into distinct downstream phosphorylation events and cellular outcomes.[2]

Modulation of the RasGRP-MAP Kinase Pathway

Beyond PKC, this compound can directly interact with Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs).[10][11] RasGRPs are crucial activators of Ras and Rap small GTPases, which in turn initiate the mitogen-activated protein kinase (MAPK) cascade. By binding to the C1 domain of RasGRP, this compound facilitates its recruitment to the membrane and subsequent activation of the MAPK pathway, influencing processes like cell proliferation and immune responses.[5][11]

Induction of Inflammatory Responses

This compound has been identified as a pro-inflammatory mediator, particularly in monocytes.[12] Studies have shown that stimulation of primary human monocytes with this compound leads to a dose-dependent increase in the secretion of key inflammatory cytokines, including Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[12] This response is partly dependent on the activation of the NLRP3 inflammasome.[12] Elevated levels of this DG species have been noted in patients with acute coronary syndrome, suggesting a potential role in cardiovascular inflammation.[12]

Regulation of Serotonin Transporter (SERT) via the DGKδ-PA-Praja-1 Axis

A highly specific function of this compound has been elucidated in the brain. The enzyme DGKδ selectively phosphorylates this compound to produce 1-stearoyl-2-docosahexaenoyl-phosphatidic acid (18:0-22:6 PA).[7] This specific PA species then directly binds to and activates Praja-1, an E3 ubiquitin ligase.[7] Activated Praja-1 subsequently targets the serotonin transporter (SERT) for ubiquitination and degradation.[7] This pathway is critical for regulating serotonergic signaling, and its dysregulation is implicated in neuropsychiatric disorders like depression and obsessive-compulsive disorder.[7]

Quantitative Data Summary

The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Activation of Protein Kinase C (PKC) Isoforms by this compound (Data summarized from Kamiya et al., 2016)[8][9]

| PKC Isoform | Activator Concentration (mmol%) | Fold Increase in Activity (approx.) | Preference for this compound |

| PKCα | 2 | ~1 (No significant activation) | Less preference |

| 20 | ~2.5 | No significant preference | |

| PKCγ | 2 | ~1.5 | Moderate preference |

| 20 | ~2 | No significant preference | |

| PKCδ | 20 | Not specified | Preference |

| 200 | Not specified | Preference | |

| PKCε | 2000 | Not specified | Moderate preference |

| PKCθ | 2 | ~4 | Strong preference |

| 20 | ~8 | Strong preference |

Table 2: Pro-inflammatory Cytokine Secretion from Human Monocytes (Data derived from a study on lipids associated with Lipoprotein(a))[12]

| Cytokine | Stimulant Concentration (µM) | Response |

| IL-8 | 10 | Dose-dependent increase |

| 20 | Dose-dependent increase | |

| IL-6 | 10 | Dose-dependent increase |

| 20 | Dose-dependent increase | |

| IL-1β | 10 | Dose-dependent increase |

| 20 | Dose-dependent increase |

Experimental Protocols

Preparation and Cellular Delivery of this compound

-

Stock Solution : this compound is typically supplied in chloroform (B151607). Store at -20°C in glass vials with PTFE-lined caps (B75204) to minimize acyl migration.[1] Avoid plastic containers.[1]

-

Solubilization :

-

Aliquot the desired amount of the chloroform solution into a glass tube.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

-

Dissolve the residue in an appropriate volume of ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

-

-

Cellular Treatment :

-

Dilute the ethanol/DMSO stock solution into the desired aqueous cell culture medium to the final working concentration. Most biological responses to DAGs saturate between 20 to 250 µM.[1]

-

Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.5%).

-

In Vitro PKC Activity Assay

This protocol is based on the methods described for assessing the effect of different DG species on PKC isoforms.[9]

-

Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, MgCl₂, CaCl₂, ATP, and a PKC substrate (e.g., myelin basic protein fragment 4-14).[8]

-

Lipid Vesicles : Prepare lipid vesicles containing phosphatidylserine (B164497) (PS) as a cofactor and varying molar percentages of this compound.

-

Enzyme : Add purified recombinant PKC isozyme to the reaction mixture.

-

Initiation : Start the reaction by adding the ATP-containing buffer. Incubate at 30°C for a specified time (e.g., 10 minutes).

-

Termination : Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Detection : Quantify the phosphorylated substrate. This can be done using radiolabeled [γ-³²P]ATP and measuring radioactivity, or using phosphorylation-specific antibodies in an ELISA or Western blot format.

-

Analysis : Calculate the fold activation by comparing the activity in the presence of this compound to a vehicle control.

Conclusion

1-stearoyl-2-docosahexaenoyl-sn-glycerol is not merely a structural intermediate but a highly specific signaling lipid. Its unique acyl chain composition enables it to differentially activate downstream effector proteins, leading to distinct cellular outcomes in signaling, inflammation, and neurotransmitter regulation. The preferential activation of novel PKC isoforms and its central role in the DGKδ-Praja-1-SERT degradation pathway underscore its specialized functions, particularly in the nervous system. Understanding the precise roles of this compound opens new avenues for developing targeted therapeutics for a range of disorders, from neuropsychiatric conditions to inflammatory and cardiovascular diseases.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. pnas.org [pnas.org]

- 3. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocl-journal.org [ocl-journal.org]

- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-Stearoyl-2-docosahexaenoyl-phosphatidic acid interacts with and activates Praja-1, the E3 ubiquitin ligase acting on the serotonin transporter in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 65886-80-8 | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pure.uva.nl [pure.uva.nl]

An In-depth Technical Guide to the 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (SDG) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG), a diacylglycerol (DAG) species containing stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6) at the sn-2 position, is an emerging lipid second messenger. While not as extensively characterized as its arachidonic acid-containing counterpart, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), SDG plays distinct roles in cellular signaling. It is recognized as a protein kinase C (PKC) agonist and a modulator of transient receptor potential canonical (TRPC) channels.[1] This technical guide provides a comprehensive overview of the current understanding of the SDG signaling pathway, including its synthesis, metabolism, and downstream effectors. This document consolidates available data, outlines relevant experimental methodologies, and presents signaling pathway diagrams to serve as a resource for researchers investigating the physiological and pathological roles of this specific diacylglycerol species.

Introduction to 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (SDG)

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a member of the diacylglycerol family, which are critical signaling molecules generated at the cell membrane. The production of DAGs is a central event in signal transduction, primarily initiated by the activation of phospholipase C (PLC) enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. The specific fatty acid composition of the precursor phospholipid determines the molecular species of DAG produced. SDG, with its characteristic DHA moiety, is of particular interest due to the well-established roles of DHA in neuronal and retinal function.[2]

Synthesis and Metabolism of SDG

The primary route for the synthesis of SDG, like other diacylglycerols, begins with the dephosphorylation of phosphatidic acid (PA). Glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. The dephosphorylation of 1-stearoyl-2-docosahexaenoyl-sn-phosphatidic acid yields SDG.

The metabolic fate of SDG is crucial for the termination of its signaling and for the generation of other bioactive lipids. Diacylglycerol kinases (DGKs) phosphorylate DAGs to produce phosphatidic acid. Notably, SDG is a poor substrate for DGKε, an isoform that shows high specificity for arachidonoyl-containing DAGs.[2][3][4] However, SDG can be phosphorylated by other DGK isoforms, such as DGKζ, which does not exhibit strong acyl chain specificity.[2]

dot

Caption: Metabolism of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG).

Core Signaling Pathways of SDG

Current research indicates that SDG exerts its signaling functions primarily through the activation of Protein Kinase C (PKC) isoforms and the modulation of Transient Receptor Potential Canonical (TRPC) channels.

Protein Kinase C (PKC) Activation

SDG is known to be an agonist of PKC.[1] The activation of PKC by DAGs is a cornerstone of cellular signaling, regulating a vast array of processes including cell growth, differentiation, and apoptosis. Different DAG species can exhibit varying potencies and isoform specificities in PKC activation. While it is established that SDG activates PKC, specific quantitative data on the activation of individual PKC isoforms by SDG is limited. Comparative studies with other DAG species suggest that the docosahexaenoic acid at the sn-2 position may confer a preference for certain PKC isoforms.[5]

dot

Caption: SDG-mediated activation of the Protein Kinase C (PKC) pathway.

TRPC Channel Modulation

SDG has been shown to activate TRPC6 channels, leading to an influx of calcium ions.[6][7] The activation of TRPC6 by SDG is reportedly less potent compared to the activation by SAG.[6] This activation appears to be dependent on Src kinases and the integrity of lipid rafts.[6] The modulation of TRPC channels by SDG provides a direct link between lipid signaling and the regulation of intracellular calcium homeostasis.

Caption: Experimental workflow for an in vitro PKC activity assay.

Intracellular Calcium Imaging for TRPC6 Activation

This protocol measures changes in intracellular calcium concentration in response to SDG stimulation in cells expressing TRPC6 channels.

Materials:

-

HEK-293 cells stably expressing TRPC6

-

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution)

-

Fluorescence microscope equipped for live-cell imaging

Protocol:

-

Cell Culture: Plate TRPC6-expressing HEK-293 cells on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Acquire baseline fluorescence images of the cells in imaging buffer.

-

Stimulation: Add SDG to the cells at the desired concentration.

-

Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium.

-

Data Analysis: Quantify the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium due to the influx through activated TRPC6 channels. Compare the response to SDG with that of a vehicle control and other known TRPC6 activators.

Conclusion and Future Directions

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a bioactive lipid with emerging roles in cellular signaling through the activation of PKC and TRPC6 channels. Its unique structure, conferred by the presence of docosahexaenoic acid, suggests specialized functions, particularly in the nervous system and retina where DHA is highly abundant. However, a significant knowledge gap remains regarding the specific downstream effectors, the quantitative aspects of its interactions, and the full extent of its physiological and pathological roles. Future research should focus on elucidating the precise PKC isoform selectivity of SDG, identifying other potential binding partners, and using advanced lipidomics and cell biology techniques to map its signaling network in greater detail. A deeper understanding of the SDG signaling pathway will be crucial for developing novel therapeutic strategies targeting diseases where this lipid messenger is implicated.

References

- 1. 1-Stearoyl-2-docosahexaenoyl-sn-glycerol | C43H72O5 | CID 9543881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Kinase-ε: Properties and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Diacylglycerol Kinase-ε: Properties and Biological Roles [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Activation of TRPC6 calcium channels by diacylglycerol (DAG)-containing arachidonic acid: a comparative study with DAG-containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Key Signaling Lipid: An In-depth Technical Guide to the Discovery and History of 18:0-22:6 Diacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, lipids have emerged from their classical role as mere structural components to be recognized as critical second messengers. Among these, diacylglycerols (DAGs) stand out for their pivotal function in activating a wide array of signaling proteins, most notably the protein kinase C (PKC) family. While the role of DAG in signal transduction has been appreciated for decades, the significance of its molecular diversity is a more recent revelation. This technical guide delves into the discovery, history, and functional characterization of a specific and highly significant diacylglycerol species: 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DAG). This unique molecule, composed of a saturated fatty acid (stearic acid, 18:0) at the sn-1 position and a polyunsaturated fatty acid (docosahexaenoic acid, DHA, 22:6) at the sn-2 position, is particularly abundant in the brain and retina and plays a crucial role in neuronal function and other physiological processes.

Discovery and Historical Perspective

The journey to understanding the importance of specific diacylglycerol species like 18:0-22:6 DAG is intertwined with the broader history of lipid biochemistry and signal transduction.

Early Recognition of Diacylglycerols in Signaling:

The concept of diacylglycerol as a second messenger emerged from the seminal work on the phosphoinositide cycle. It was established that the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 mobilizes intracellular calcium, DAG remains in the membrane to activate PKC.

The Dawn of Lipidomics and Species-Specific Functions:

Early studies often treated DAG as a single entity. However, with the advent of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), it became possible to separate and identify individual molecular species of lipids.

A significant step towards recognizing the importance of polyunsaturated DAGs came from studies of brain lipids. The brain is exceptionally rich in long-chain polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA, 22:6). A pivotal study in 1989 by Lee and colleagues was among the first to comprehensively analyze the molecular species of diacylglycerols in rat brains. Using a combination of thin-layer chromatography (TLC) and reverse-phase HPLC, they identified about 30 different DAG species. Their findings revealed that phosphatidylserine (B164497) (PS) in the brain was a major reservoir of 18:0-22:6, containing 42% of this particular molecular species. Phosphatidylethanolamine (PE) also contained a significant amount, with 18% being the 18:0-22:6 species[1]. This was a crucial observation, directly linking a specific polyunsaturated DAG to a major class of brain phospholipids (B1166683).

From Identification to Functional Significance:

Following its identification, research efforts began to focus on the unique functional roles of DAGs containing polyunsaturated fatty acids. It became apparent that the acyl chain composition of DAG molecules was not arbitrary but rather a critical determinant of their signaling specificity. Subsequent research has solidified the understanding that 18:0-22:6 DAG is not just a structural curiosity but a potent and specific signaling molecule, particularly in the activation of novel and conventional PKC isoforms and other signaling proteins.

Physicochemical Properties

The unique structure of 18:0-22:6 diacylglycerol, featuring a saturated 18-carbon chain and a highly unsaturated 22-carbon chain with six double bonds, imparts distinct physicochemical properties that influence its behavior in biological membranes and its interaction with effector proteins.

| Property | Value |

| Molecular Formula | C43H72O5 |

| Molecular Weight | 669.03 g/mol |

| Synonyms | 1-stearoyl-2-docosahexaenoyl-sn-glycerol, SDG |

Signaling Pathways Involving 18:0-22:6 Diacylglycerol

18:0-22:6 DAG is a key player in several critical signaling cascades, primarily through its ability to selectively activate downstream effector proteins.

Activation of Protein Kinase C (PKC) Isoforms

One of the most well-characterized functions of 18:0-22:6 DAG is its role as a potent activator of specific PKC isoforms. The PKC family is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both conventional and novel PKCs are activated by DAG.

Studies have shown that different DAG species exhibit distinct preferences for activating various PKC isoforms. 18:0-22:6 DAG has been demonstrated to be a particularly effective activator of several novel PKC isoforms, such as PKCδ, PKCε, and PKCθ, as well as the conventional PKCγ.[2] This differential activation is crucial for mediating specific cellular responses.

Modulation of Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

Beyond PKC, 18:0-22:6 DAG has been shown to interact with other C1 domain-containing proteins, such as Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). RasGRPs are guanine (B1146940) nucleotide exchange factors for Ras and Rap small GTPases, which are critical regulators of cell proliferation, differentiation, and survival. The binding of 18:0-22:6 DAG to the C1 domain of RasGRP can modulate its activity, thereby influencing the MAP kinase signaling cascade.

Metabolism of 18:0-22:6 Diacylglycerol

The cellular levels of 18:0-22:6 DAG are tightly regulated through a balance of its synthesis and degradation.

Synthesis:

As mentioned, the primary route for the stimulus-dependent generation of 18:0-22:6 DAG is the hydrolysis of phosphoinositides, particularly PIP2, by phospholipase C. The enrichment of 18:0 and 22:6 fatty acids in brain phosphoinositides makes this a major source of this specific DAG species in neuronal tissues.

Degradation:

The signaling actions of 18:0-22:6 DAG are terminated by its enzymatic conversion to other lipids. The two main pathways for its removal are:

-

Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. There are ten known isoforms of DGK in mammals, and they exhibit different substrate specificities. Some DGK isoforms have been shown to phosphorylate 18:0-22:6 DAG, thereby attenuating its signaling and generating a new signaling molecule.

-

Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid and a monoacylglycerol. In the case of 18:0-22:6 DAG, this can lead to the release of DHA.

Quantitative Data Summary

The following tables summarize key quantitative data related to 18:0-22:6 diacylglycerol.

Table 1: Tissue Distribution of 18:0-22:6 in Phospholipid Species (Rat Brain) [1]

| Phospholipid Species | Percentage of 18:0-22:6 |

| Phosphatidylserine (PS) | 42% |

| Phosphatidylethanolamine (PE) | 18% |

Table 2: Relative Activation of PKC Isoforms by 18:0-22:6 Diacylglycerol [2]

| PKC Isoform | Relative Activation by 18:0-22:6 DAG |

| PKCα | Less preference at 2 mmol% |

| PKCβII | Moderate increase, no significant preference |

| PKCγ | Moderate preference |

| PKCδ | Preference at 20 and 200 mmol% |

| PKCε | Moderate preference at 2000 mmol% |

| PKCη | Weak preference at 20 mmol% |

| PKCθ | Strongest preference at 2 and 20 mmol% |

Table 3: Enzymatic Activity of Diacylglycerol Kinase (DGK) Isoforms with 18:0-22:6 DAG

| DGK Isoform | Relative Activity with 18:0-22:6 DAG | Reference |

| DGKε | Unable to phosphorylate | [3] |

| DGKζ | No significant preference for any DAG species | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 18:0-22:6 diacylglycerol.

Lipid Extraction and Quantification of 18:0-22:6 Diacylglycerol by LC-MS/MS

This protocol describes a standard method for extracting lipids from biological samples and quantifying specific DAG species using liquid chromatography-tandem mass spectrometry.

Materials:

-

Tissue or cell samples

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., a deuterated version of a DAG species not abundant in the sample)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform:methanol (1:2, v/v).

-

Lipid Extraction (Bligh-Dyer Method):

-

To the homogenate, add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1, v/v).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient of mobile phases (e.g., a water/acetonitrile/isopropanol system with an ammonium (B1175870) salt additive) to separate the different lipid species.

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion of 18:0-22:6 DAG to a specific product ion.

-

Quantify the amount of 18:0-22:6 DAG by comparing its peak area to that of the internal standard.

-

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to measure the activation of a specific PKC isoform by 18:0-22:6 diacylglycerol in a cell-free system.

Materials:

-

Purified recombinant PKC isoform

-

18:0-22:6 Diacylglycerol

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., a specific peptide or protein like histone H1)

-

Kinase assay buffer (containing ATP, MgCl2, and CaCl2)

-

[γ-32P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)

-

Phosphocellulose paper or SDS-PAGE and Western blotting equipment

Procedure:

-

Preparation of Lipid Vesicles:

-

In a glass tube, mix 18:0-22:6 DAG and phosphatidylserine in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in the kinase assay buffer by sonication or vortexing to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the kinase assay buffer, the prepared lipid vesicles, the purified PKC isoform, and the PKC substrate.

-

Initiate the reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-Radioactive Method: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.

-

In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol describes a method to measure the activity of a specific DGK isoform using 18:0-22:6 diacylglycerol as a substrate.

Materials:

-

Purified recombinant DGK isoform

-

18:0-22:6 Diacylglycerol

-

Detergent (e.g., Triton X-100 or octyl-β-D-glucoside)

-

Phospholipids (e.g., phosphatidylserine)

-

Kinase assay buffer (containing ATP and MgCl2)

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Preparation of Mixed Micelles:

-

In a glass tube, mix 18:0-22:6 DAG, phospholipids, and detergent in a suitable solvent.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid/detergent film in the kinase assay buffer to form mixed micelles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the kinase assay buffer and the prepared mixed micelles.

-

Add the purified DGK isoform to the mixture.

-

Initiate the reaction by adding ATP (spiked with [γ-32P]ATP).

-

Incubate the reaction at 37°C for a specified time.

-

-

Extraction and Separation of Phosphatidic Acid:

-

Stop the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids.

-

Separate the phases by centrifugation and collect the lower organic phase.

-

Spot the organic phase onto a TLC plate and develop the plate in a suitable solvent system to separate phosphatidic acid from other lipids.

-

-

Detection and Quantification:

-

Expose the dried TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled phosphatidic acid.

-

Quantify the amount of [32P]-phosphatidic acid formed to determine the DGK activity.

-

Conclusion

The discovery and characterization of 18:0-22:6 diacylglycerol represent a significant advancement in our understanding of lipid signaling. From its initial identification as a component of brain phospholipids to its current status as a specific and potent signaling molecule, the story of 18:0-22:6 DAG highlights the importance of lipid diversity in cellular regulation. Its selective activation of PKC isoforms and modulation of other signaling pathways underscore its critical role in neuronal function and other physiological processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of this fascinating lipid messenger and to explore its potential as a therapeutic target in a variety of diseases. As analytical technologies continue to evolve, we can anticipate even deeper insights into the complex and dynamic world of diacylglycerol signaling.

References

- 1. Molecular species of diacylglycerols and phosphoglycerides and the postmortem changes in the molecular species of diacylglycerols in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Diacylglycerol Kinase-ε: Properties and Biological Roles [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (18:0-22:6 DG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule containing stearic acid (a saturated fatty acid) at the sn-1 position and docosahexaenoic acid (DHA, a polyunsaturated omega-3 fatty acid) at the sn-2 position of the glycerol (B35011) backbone. As a key second messenger in cellular signaling, this compound plays a crucial role in a variety of physiological processes. Its unique combination of a saturated and a highly unsaturated fatty acid chain imparts distinct physical and chemical properties that influence its behavior in biological membranes and its interaction with downstream effector proteins. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Chemical Formula | C43H72O5 | [2] |

| Molecular Weight | 669.03 g/mol | |

| Physical State | Solid | Avanti Polar Lipids |

| Storage | Store at -20°C in an appropriate solvent like chloroform (B151607). | [3] |

| Stability | Acyl migration can occur over time; storage at low temperatures in a suitable solvent is recommended to minimize degradation. | [3] |

Computed Properties

The following properties have been calculated using computational models.

| Property | Value | Source |

| XLogP3 | 14.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 39 | [2] |

| Exact Mass | 668.537975 g/mol | [2] |

| Monoisotopic Mass | 668.537975414 g/mol |

Solubility

While specific solubility data for this compound is limited, a safety data sheet indicates it is miscible with organic solvents at 20°C.[4] For a similar diacylglycerol, 1,3-dioctanoyl glycerol, the following solubilities have been reported and can serve as a general guide.[5]

| Solvent | Approximate Solubility |

| Ethanol | ~10 mg/mL |

| Chloroform | ~10 mg/mL |

| DMSO | ~1 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, purification, and characterization of this compound.

Enzymatic Synthesis of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol

This protocol is adapted from a two-step enzymatic synthesis of a similar diacylglycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol.[6]

Step 1: Synthesis of 1-stearoyl-sn-glycerol (B134734)

-

Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio in a solvent-free system.

-

Enzyme Addition: Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at 65°C with continuous stirring for 4 hours.

-

Monitoring: Monitor the formation of the monoacylglycerol intermediate by Thin Layer Chromatography (TLC).

-

Purification: Purify the 1-stearoyl-sn-glycerol intermediate using column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol

-

Reaction Setup: Dissolve the purified 1-stearoyl-sn-glycerol and docosahexaenoic acid (DHA) in a 1:2 molar ratio in n-hexane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/w) of the total substrate weight.

-

Reaction Conditions: Conduct the reaction at 60°C with continuous stirring for 24 hours.

-

Monitoring: Monitor the formation of the final product by TLC.

-

Purification: After the reaction is complete, remove the immobilized enzyme by filtration. Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Purification by Thin Layer Chromatography (TLC)

TLC is a common method for the separation and purification of diacylglycerols.[7][8]

-

Plate Preparation: For separating 1,2- and 1,3-diacylglycerol isomers, use silica gel plates impregnated with boric acid. Prepare by immersing the plates in a 2.3% solution of boric acid in ethanol, followed by drying at 100°C for 10 minutes.[7]

-

Sample Application: Dissolve the crude lipid extract in chloroform and apply it as a band onto the TLC plate.

-

Development: Develop the plate in a solvent system such as chloroform/acetone (96:4, v/v) for boric acid plates[7] or hexane (B92381)/diethyl ether/acetic acid (80:20:1, v/v/v) for standard silica plates.[9]

-

Visualization: Visualize the separated lipids by spraying with a fluorescent dye like primuline (B81338) and viewing under UV light.[7]

-

Elution: Scrape the silica band corresponding to the desired diacylglycerol and elute the lipid from the silica using a solvent such as diethyl ether or a mixture of hexane and diethyl ether.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of diacylglycerols.[10][11][12]

-

Sample Preparation: Dissolve approximately 100 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl3) in a 5-mm NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used to facilitate the complete assignment of proton and carbon signals.

-

Spectral Analysis: Analyze the chemical shifts and coupling constants to confirm the structure of the molecule, including the position of the fatty acyl chains on the glycerol backbone and the positions of the double bonds in the DHA chain.

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of lipids, such as melting and polymorphic phase transitions.[1][13][14][15][16]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 5°C/min) over a desired temperature range. To study polymorphic behavior, multiple heating and cooling cycles may be employed.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions. The peak temperature can be taken as the transition temperature (e.g., melting point), and the area under the peak corresponds to the enthalpy of the transition.

Signaling Pathways

This compound is a potent activator of several isoforms of Protein Kinase C (PKC) and can also bind to Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), thereby modulating the MAP kinase cascade.[17]

Protein Kinase C (PKC) Activation

This compound, localized in the plasma membrane, recruits and activates specific PKC isoforms. This initiates a phosphorylation cascade that regulates a multitude of cellular processes.

Caption: Activation of Protein Kinase C (PKC) by this compound.

RasGRP/MAP Kinase Pathway Activation

This compound can directly bind to the C1 domain of RasGRPs, which are guanine (B1146940) nucleotide exchange factors for Ras small GTPases. This leads to the activation of the MAP kinase signaling cascade.

Caption: RasGRP/MAP Kinase pathway activation by this compound.

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a biologically significant diacylglycerol with unique physicochemical properties arising from its mixed saturated and polyunsaturated acyl chains. While some of its characteristics have been computationally predicted, further experimental determination of properties like its melting behavior is warranted. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and detailed characterization of this important signaling lipid. The visualization of its roles in activating the PKC and RasGRP signaling pathways underscores its importance in cellular regulation and provides a foundation for further research into its physiological and pathological functions.

References

- 1. Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Stearoyl-2-docosahexaenoyl-sn-glycerol | C43H72O5 | CID 9543881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 8. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.uoc.gr [chemistry.uoc.gr]

- 12. researchgate.net [researchgate.net]

- 13. ucm.es [ucm.es]

- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cellular Localization of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified to stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6) at the sn-2 position. As a bioactive lipid, this compound is not only a key intermediate in the synthesis of complex glycerolipids but also a critical second messenger in a variety of cellular signaling pathways. Its unique fatty acid composition, particularly the presence of DHA, confers specific biophysical properties to membranes and dictates its interaction with and activation of downstream effector proteins. This guide provides a comprehensive overview of the cellular localization of this compound, its synthesis, and its role in signal transduction, with a focus on experimental methodologies and quantitative data where available.

Cellular Synthesis and Metabolism

The primary site for the de novo synthesis of glycerolipids, including this compound, is the endoplasmic reticulum (ER). The pathway involves the sequential acylation of glycerol-3-phosphate. While the ER is the main hub for its synthesis, this compound is also found and metabolized in other cellular compartments, including the nuclear envelope, mitochondria, and Golgi apparatus, highlighting its dynamic trafficking and diverse functional roles within the cell[1][2][3][4].

Cellular Localization of this compound

Precise quantitative data on the subcellular distribution of this compound is not extensively documented in the current scientific literature. However, qualitative evidence and studies on related polyunsaturated diacylglycerols indicate its presence and significance in several key cellular membranes.

-

Endoplasmic Reticulum (ER): As the primary site of its synthesis, the ER maintains a pool of this compound which serves as a precursor for the synthesis of other lipids, such as phosphatidylcholine and phosphatidylethanolamine, or for its conversion to triacylglycerols for storage in lipid droplets[3][4].

-

Plasma Membrane: this compound can be generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular signals. Due to its hydrophobic nature, it remains within the plasma membrane, where it can recruit and activate signaling proteins[5].

-

Nuclear Envelope: Recent studies have highlighted the importance of diacylglycerol metabolism at the inner nuclear membrane for nuclear envelope remodeling and expansion, particularly during mitosis[1][6][7][8]. While species-specific quantitative data for this compound is lacking, the general presence and functional importance of DAGs in this compartment are evident.

-

Mitochondria: Diacylglycerols are present in mitochondrial membranes, although at relatively low levels compared to major phospholipids. They are involved in mitochondrial dynamics, including fission and fusion events[2].

-

Golgi Apparatus: this compound has been used in the preparation of artificial Golgi-like liposomes, suggesting its potential role in the structure and function of the Golgi complex[9].

Quantitative Data on Signaling Activation

While subcellular concentration data is scarce, quantitative information is available regarding the activation of downstream signaling molecules by this compound, particularly Protein Kinase C (PKC) isoforms.

| Target Protein | Activating Ligand | Molar Percentage (mmol%) | Fold Activation / Preference | Reference |

| PKCα | This compound | 2 | Less preference compared to other DGs | [1][6] |

| PKCγ | This compound | 2 | Moderate preference | [1][6] |

| PKCδ | This compound | 20 and 200 | Preference for this compound | [1][6] |

| PKCε | This compound | 2000 | Moderate preference | [1][6] |

| PKCθ | This compound | 2 and 20 | Strong preference and activation | [1][6] |

Signaling Pathways Involving this compound

This compound is a key player in at least two major signaling pathways: the Protein Kinase C (PKC) pathway and the Ras Guanine Nucleotide Releasing Protein (RasGRP) pathway.

Protein Kinase C (PKC) Activation Pathway

The generation of this compound at the plasma membrane facilitates the recruitment and activation of specific conventional (cPKC) and novel (nPKC) isoforms. This activation is a critical step in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

References

- 1. Coupling lipid synthesis with nuclear envelope remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excess diacylglycerol at the endoplasmic reticulum disrupts endomembrane homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated lipidomic and transcriptomic analysis reveals diacylglycerol accumulation in olive of Longnan (China) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Diacylglycerol at the inner nuclear membrane fuels nuclear envelope expansion in closed mitosis | Crick [crick.ac.uk]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 9. molbiolcell.org [molbiolcell.org]

The Cellular Choreography of 1-Stearoyl-2-Docosahexaenoyl-sn-glycerol (18:0-22:6 DG): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a specific diacylglycerol (DG) species containing a saturated stearic acid at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) at the sn-2 position, is a pivotal second messenger in a myriad of cellular signaling cascades. Its unique molecular structure dictates its distinct biophysical properties and selective interactions with downstream effector proteins, thereby orchestrating a complex network of cellular responses. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative data on its effector activation, detailing key experimental protocols for its study, and visualizing the intricate signaling pathways it governs.

Introduction: The Significance of Diacylglycerol Molecular Species

Diacylglycerols are critical signaling lipids generated at cellular membranes upon the hydrolysis of phosphoinositides by phospholipase C (PLC).[1] While often considered a single class of molecules, the fatty acid composition of DG species profoundly influences their signaling capacity. This compound, in particular, has garnered significant interest due to the biological importance of its constituent fatty acids. Stearic acid (18:0) is a common saturated fatty acid, while DHA (22:6) is an essential omega-3 fatty acid highly enriched in the brain and retina, known for its roles in neuronal function and inflammation.[2][3] This guide elucidates how the specific combination of these two fatty acids in this compound translates into its unique biological activities.

Core Mechanism of Action: Activation of Downstream Effectors

The primary mechanism of action of this compound involves its role as a second messenger that recruits and activates specific intracellular proteins, most notably Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs).

Differential Activation of Protein Kinase C (PKC) Isoforms

PKC represents a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[4] Conventional (cPKC) and novel (nPKC) isoforms are allosterically activated by DG. Notably, studies have demonstrated that different DG molecular species exhibit varying efficacies in activating specific PKC isoforms. This compound has been shown to be a potent activator of several PKC isoforms.[4]

Quantitative Data on PKC Isoform Activation by this compound

The following table summarizes the relative activation of different PKC isoforms by this compound compared to other DG species, as determined by in vitro kinase assays.

| PKC Isoform | Relative Activation by this compound (Compared to other DG species) | Observations | Reference |

| PKCα (cPKC) | Less preference at 2 mmol% | Strongly activated by DGs in general. | [4] |

| PKCβII (cPKC) | No significant preference | Moderately activated by DGs. | [4] |

| PKCγ (cPKC) | Moderate preference at 2 mmol% | Moderately activated by DGs. | [4] |

| PKCδ (nPKC) | Strong activation, particularly at 20 mmol% and 200 mmol% | Activity increased approximately 2.5-fold by 20 mmol% DG. | [4] |

| PKCε (nPKC) | Preference for polyunsaturated fatty acid-containing DGs | --- | [4] |

| PKCη (nPKC) | Activated by this compound | --- | [4] |

| PKCθ (nPKC) | Preference for polyunsaturated fatty acid-containing DGs | --- | [4] |

Modulation of the RasGRP/MAP Kinase Pathway

Beyond PKC, this compound can directly bind to and activate RasGRPs, a family of guanine (B1146940) nucleotide exchange factors for Ras and Rap small GTPases.[5] This interaction facilitates the activation of the Ras/MAP kinase signaling cascade, which is central to regulating gene expression and cell proliferation.[5]

Signaling Pathways Involving this compound

The generation of this compound at the plasma membrane initiates a cascade of signaling events. The following diagrams illustrate the key pathways.

Phospholipase C (PLC) Pathway and Downstream Effectors

This pathway depicts the generation of this compound and its subsequent activation of PKC and RasGRP.

Caption: Generation of this compound via PLC and activation of PKC and RasGRP pathways.

Role in Phosphatidylserine (B164497) (PS) Synthesis in Neuronal Cells

In neuronal cells, 18:0-22:6-containing phospholipids (B1166683) are preferred substrates for the synthesis of phosphatidylserine (PS), a critical phospholipid for neuronal survival and function.[2][3]

Caption: Role of 18:0-22:6-containing phospholipids in neuronal PS synthesis.

Experimental Protocols

Studying the mechanism of action of this compound requires specific methodologies to handle this lipid and to measure its effects in cellular and in vitro systems.

Preparation and Delivery of this compound to Cells

Materials:

-

This compound (stored in chloroform (B151607) at -20°C)[6]

-

Nitrogen gas stream[6]

-

Ethanol (B145695) or DMSO[6]

-

Aqueous cell culture medium[6]

Procedure:

-

Dry the desired amount of this compound from the chloroform solution under a gentle stream of nitrogen gas.[6]

-

Dissolve the dried lipid film in a small volume of ethanol or DMSO.[6]

-

Dilute the stock solution to the final desired concentration in the aqueous cell culture medium.[6]

-

The effective concentration for biological responses is typically in the range of 20 to 250 µM.[6]

Note: Avoid using plastic containers when handling chloroform solutions of diacylglycerols.[6]

In Vitro PKC Activity Assay

This protocol is adapted from studies investigating the activation of PKC isoforms by different diacylglycerol species.[4]

Materials:

-

Purified PKC isozymes

-

Lipid vesicles (e.g., phosphatidylcholine and phosphatidylserine)

-

This compound and other DG species

-

PKC substrate (e.g., Myelin Basic Protein - MBP)[4]

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Experimental Workflow:

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Quantification of Cellular Diacylglycerol Content

This protocol provides a method to quantify cellular DG levels using a DG kinase assay.[7]

Materials:

-

Cells (~2 x 10⁶)[7]

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (chloroform/methanol)[7]

-

E. coli DAG kinase[7]

-

[γ-³³P]-ATP[7]

-

TLC plate and developing solvents[7]

-

Phosphorimager[7]

Procedure:

-

Lipid Extraction: Wash cells with PBS and extract total lipids using the Bligh and Dyer method. Dry the lipid extract under nitrogen.[7]

-

DAG Kinase Reaction:

-

TLC Separation and Quantification:

-

Spot the lipid extract on a TLC plate.

-

Develop the TLC plate to separate the lipids.

-

Expose the dried plate to a phosphor-imaging screen and quantify the radiolabeled PA.[7]

-

Conclusion and Future Directions

1-stearoyl-2-docosahexaenoyl-sn-glycerol is a highly specific and potent signaling molecule that plays a crucial role in cellular regulation through the differential activation of key effector proteins like PKC and RasGRP. Its unique structure, conferred by its stearic acid and DHA moieties, underscores the importance of considering the molecular diversity of diacylglycerols in cellular signaling.

Future research should continue to unravel the full spectrum of cellular proteins that interact with this compound and how these interactions are modulated in different cellular contexts and disease states. Advanced techniques such as lipidomics, live-cell imaging, and computational modeling will be instrumental in further elucidating the complex and dynamic role of this specific diacylglycerol species in health and disease, potentially opening new avenues for therapeutic intervention.

References

- 1. This compound 99 (TLC) chloroform Avanti Polar Lipids [sigmaaldrich.com]

- 2. ocl-journal.org [ocl-journal.org]

- 3. Docosahexaenoic acid: membrane modification and neurotrophic mechanisms | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]

The Role of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (18:0-22:6 DG) in Neurological Disorders: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diacylglycerols (DGs) are critical second messengers implicated in a myriad of cellular signaling pathways. Within the complex landscape of the central nervous system, specific DG molecular species are gaining attention for their potential roles in the pathophysiology of neurological disorders. This technical guide focuses on 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a diacylglycerol species containing stearic acid (18:0) and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6). Given the enrichment of DHA in the brain and its established neuroprotective functions, understanding the generation, signaling, and potential dysregulation of this compound is of paramount importance for the development of novel therapeutic strategies for neurological diseases.

This document provides a comprehensive overview of the current understanding of this compound's involvement in neurological disorders, detailed experimental protocols for its analysis, and a review of the key signaling pathways it modulates. While direct quantitative data for this compound across various neurological disorders remains limited in publicly available literature, this guide synthesizes the existing knowledge on related lipid species and broader diacylglycerol alterations to provide a foundational resource for researchers in the field.

Introduction to Diacylglycerol Signaling in the Brain

Diacylglycerols are transiently produced at cellular membranes through the hydrolysis of phospholipids (B1166683), primarily by phospholipase C (PLC). They function as crucial signaling molecules, most notably by activating protein kinase C (PKC) isoforms. The specific fatty acid composition of a DG molecule can influence its subcellular localization, its affinity for different effector proteins, and its metabolic fate, thereby dictating its specific signaling output.

The brain is uniquely enriched in long-chain polyunsaturated fatty acids (PUFAs), particularly DHA. Phospholipids containing DHA are abundant in neuronal membranes and are precursors to a variety of bioactive lipid mediators. The generation of DHA-containing DGs, such as this compound, is therefore a key event in neuronal signaling.

The Emerging Role of this compound in Neurological Disorders

While comprehensive quantitative data for this compound across a range of neurological disorders is not yet readily available in published literature, studies on related lipids and general DG levels provide important insights.

General Observations:

-

Elevated Diacylglycerol Levels: Several studies have reported a general increase in total diacylglycerol levels in the brain tissue of patients with Alzheimer's disease (AD) and in the plasma of individuals with mild cognitive impairment (MCI) and AD.[1][2] This suggests a broad dysregulation of lipid metabolism and signaling in these conditions.

-

Alterations in DHA-Containing Phospholipids: Research has shown significant changes in the levels of phospholipids containing DHA, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS) with an 18:0 acyl chain, in the brains of patients with AD and other neurodegenerative diseases.[3][4][5][6] Since these phospholipids are direct precursors to this compound, their altered metabolism strongly implies a corresponding dysregulation in the production of this specific DG species.

Specific Disease Contexts:

-

Alzheimer's Disease: While specific data for this compound is lacking, studies have identified alterations in other DG species, such as DAG (14:0/14:0), in AD brains.[1] Furthermore, the observed decrease in DHA-containing phospholipids like PC (18:0/22:6) in AD brains suggests a potential alteration in the availability of precursors for this compound synthesis.[2]

-

Parkinson's Disease: Lipidomic analyses of cerebrospinal fluid (CSF) from Parkinson's disease (PD) patients have revealed significant increases in glycerolipids, including mono-, di-, and triacylglycerides.[7] Although the specific molecular species were not all identified, this points to a general upregulation of DG signaling pathways in PD.

-

Multiple Sclerosis: In multiple sclerosis (MS), a significant increase in plasma diacylglycerols has been observed, with DAG 16:0/18:1 showing high predictive ability for the disease.[8] While not this compound, this finding highlights the potential of specific DG species as biomarkers in neurological disorders.

Data Presentation

As noted, specific quantitative data for this compound across various neurological disorders is currently limited in the accessible scientific literature. The following table summarizes the general findings for diacylglycerols and related precursor lipids. Researchers are encouraged to perform targeted quantitative lipidomics to fill this knowledge gap.

| Neurological Disorder | Sample Type | Analyte | Observation | Citation |

| Alzheimer's Disease | Brain (Gray Matter) | Total Diacylglycerols | Elevated | [1][2] |